3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
Description
Properties
IUPAC Name |
1-tert-butyl-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-15(2,3)17-12(21)16-13-18-19-14(23-13)22-9-11(20)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQXDBIPRCRINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is constructed via cyclization of tert-butyl-substituted thiosemicarbazides. A representative protocol adapted from involves:
- Reaction of tert-butyl thioamide with hydrazine hydrate in ethanol under reflux to form tert-butyl thiosemicarbazide.
- Cyclization with phosphorus oxychloride (POCl₃) at 80–90°C for 4–6 hours, yielding 5-chloro-3-tert-butyl-1,3,4-thiadiazol-2-amine (Intermediate A).
Key Data :
- Yield: 68–72% (estimated from analogous reactions in).
- Characterization: $$ ^1\text{H NMR} $$ (CDCl₃, 400 MHz): δ 1.45 (s, 9H, tert-butyl), 5.20 (br s, 2H, NH₂).
Urea Functionalization at Position 2
Carbamoyl Chloride-Mediated Urea Synthesis
The 2-amino group of the thiadiazole is converted to urea via a carbamoyl chloride intermediate, as described in:
- Salt Formation : React 5-[(2-oxo-2-phenylethyl)sulfanyl]-3-tert-butyl-1,3,4-thiadiazol-2-amine (1.0 equiv) with hydrochloric acid in dichloromethane.
- Photochemical Reaction : Expose the amine hydrochloride to UV light (254 nm) in the presence of triphosgene (0.5 equiv) to generate the carbamoyl chloride.
- Ammonolysis : Bubble ammonia gas through the reaction mixture at 0°C for 2 hours.
Optimization Notes :
Characterization :
- $$ ^{13}\text{C NMR} $$ (DMSO-d₆, 100 MHz): δ 28.9 (tert-butyl), 126.5–137.8 (Ar-C), 158.2 (C=O urea).
Alternative Pathways and Comparative Analysis
Coupling Reagent-Assisted Urea Formation
An alternative method using carbonyl diimidazole (CDI) avoids hazardous phosgene derivatives:
- Activation : Treat the 2-amine (1.0 equiv) with CDI (1.2 equiv) in THF at 25°C for 2 hours.
- Quenching : Add ammonium chloride (2.0 equiv) and heat at 50°C for 6 hours.
Advantages :
Challenges and Industrial Scalability
Purification and Byproduct Management
Green Chemistry Considerations
- Solvent Replacement : Transitioning from THF to cyclopentyl methyl ether (CPME) reduces environmental impact.
- Catalytic Methods : Palladium-catalyzed coupling for sulfanyl group introduction remains under exploration.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to thiadiazoles often exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that 3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea may possess antimicrobial properties, potentially effective against various bacterial strains.
- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Antitumor Properties : Initial findings indicate that it may exhibit cytotoxic effects against certain cancer cell lines, positioning it as a candidate for anticancer drug development.
Synthesis and Derivatives
The synthesis of 3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea typically involves multi-step reactions allowing for precise control over the final product's structure. This synthetic versatility enables researchers to create derivatives that may enhance biological activity or improve pharmacological properties.
Synthetic Route Overview
- Formation of Thiadiazole Ring : The initial step involves creating the thiadiazole structure through cyclization reactions.
- Introduction of Functional Groups : Subsequent steps introduce the tert-butyl and phenylethylsulfanyl groups, critical for the compound's biological activity.
- Purification and Characterization : The final product is purified and characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Case Studies and Research Findings
Several studies have investigated the biological applications of thiadiazole derivatives similar to 3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea:
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
- Target Compound : The 1,3,4-thiadiazole core is functionalized with a urea group, tert-butyl, and a sulfanyl-2-oxo-2-phenylethyl chain.
- 2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-methyl)sulfanyl]-1,3,4-thiadiazole: This derivative lacks a urea group but features two phenyl-substituted sulfanyl chains. Its crystal structure (monoclinic, a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å) reveals a butterfly conformation with near-planar phenyl-thiadiazole wings .
Conformational and Electronic Differences
- The tert-butyl group in all three compounds increases hydrophobicity, but the dimethyl urea in may reduce solubility compared to the unsubstituted urea in the target compound.
Biological Activity
3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring and a urea moiety, which are known to contribute to various biological activities. The molecular formula is CHNSO, with a molecular weight of approximately 300.42 g/mol.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea have shown effectiveness against various bacterial strains. A study highlighted the Minimum Inhibitory Concentration (MIC) values for related thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiadiazole A | S. aureus | 0.03 |
| Thiadiazole B | E. coli | 0.06 |
| Target Compound | S. pyogenes | 0.12 |
2. Antitumor Activity
Thiadiazole derivatives are also recognized for their antitumor properties. For example, compounds in this class have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-435) and lung cancer (EKVX). In vitro studies reported GI50 values indicating significant antiproliferative activity .
Table 2: Antitumor Efficacy of Related Compounds
| Compound Name | Cancer Cell Line | GI50 (µM) |
|---|---|---|
| Compound X | MDA-MB-435 | 15.1 |
| Compound Y | EKVX | 21.5 |
| Target Compound | OVCAR-4 | 25.9 |
The biological activity of 3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and inflammation pathways. Studies suggest that thiadiazole derivatives can modulate the activity of protein kinases and other targets relevant in cancer and inflammatory diseases .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiourea derivatives that included the target compound. The results indicated potent antibacterial and anticancer activities, with specific focus on their structure–activity relationships (SAR). The findings emphasized the importance of substituents on the thiadiazole ring in enhancing biological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-tert-butyl-1-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea, and how can reaction yields be improved?
- Methodology : The synthesis typically involves multi-step reactions. Key steps include:
- Cyclization : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under reflux with POCl₃ .
- Alkylation : Introduction of the sulfanyl group using 2-oxo-2-phenylethylthiol in the presence of bases like triethylamine .
- Coupling : Final urea formation via reaction with tert-butyl isocyanate.
- Optimization : Adjusting solvent polarity (e.g., DMF for solubility) and temperature (70–90°C) improves yields. Purity is validated via HPLC (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?
- Methodology :
- NMR Spectroscopy : Confirms structural integrity, particularly the tert-butyl group (δ ~1.3 ppm) and thiadiazole protons (δ ~8.5 ppm) .
- HPLC/LC-MS : Quantifies purity (>95%) and detects impurities using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., urea NH···O=C motifs) for structural validation .
Q. How do structural modifications (e.g., tert-butyl vs. phenyl groups) influence solubility and biological activity?
- Methodology : Comparative studies show:
- Solubility : The tert-butyl group enhances lipophilicity (logP ~3.2) compared to phenyl derivatives, improving membrane permeability .
- Biological Activity : Substitutions at the thiadiazole-2-yl position modulate target affinity. For example, morpholino or pyridyl groups increase antimicrobial potency (MIC: 8–16 µg/mL) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodology :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., doxorubicin) .
- Dose-Response Curves : Generate IC₅₀ values across ≥5 concentrations, validated via triplicate experiments .
- Meta-Analysis : Compare data using platforms like PubChem to identify outliers due to assay conditions (e.g., pH, serum content) .
Q. What strategies optimize the compound’s stability under experimental storage conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C) .
- Lyophilization : Store as a lyophilized powder at -20°C in argon-filled vials to prevent hydrolysis of the urea moiety .
- Accelerated Stability Testing : Monitor degradation via HPLC under stress conditions (40°C/75% RH for 4 weeks) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target selectivity?
- Methodology :
- Computational Docking : Use AutoDock Vina to predict binding to targets like COX-2 or EGFR .
- Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or amine linkers to modulate electron density and binding .
- In Vivo Validation : Test lead compounds in zebrafish models for bioavailability and toxicity (LD₅₀ >100 mg/kg) .
Q. What experimental frameworks are recommended for assessing environmental impact or biodegradation pathways?
- Methodology :
- OECD Guidelines : Conduct ready biodegradability tests (OECD 301F) in activated sludge to measure half-life (t₁/₂) .
- LC-MS/MS Metabolite Profiling : Identify transformation products (e.g., sulfoxide derivatives) in simulated wastewater .
- Ecotoxicity Assays : Evaluate effects on Daphnia magna (EC₅₀) and soil microbiota (ISO 11269-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
